molecular formula C10H11N3O2 B8724975 Ethyl (1H-pyrazolo[3,4-b]pyridin-1-yl)acetate CAS No. 918485-28-6

Ethyl (1H-pyrazolo[3,4-b]pyridin-1-yl)acetate

Cat. No.: B8724975
CAS No.: 918485-28-6
M. Wt: 205.21 g/mol
InChI Key: RNTSKPRNBQRYRG-UHFFFAOYSA-N
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Description

Ethyl (1H-pyrazolo[3,4-b]pyridin-1-yl)acetate is a useful research compound. Its molecular formula is C10H11N3O2 and its molecular weight is 205.21 g/mol. The purity is usually 95%.
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Properties

CAS No.

918485-28-6

Molecular Formula

C10H11N3O2

Molecular Weight

205.21 g/mol

IUPAC Name

ethyl 2-pyrazolo[3,4-b]pyridin-1-ylacetate

InChI

InChI=1S/C10H11N3O2/c1-2-15-9(14)7-13-10-8(6-12-13)4-3-5-11-10/h3-6H,2,7H2,1H3

InChI Key

RNTSKPRNBQRYRG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN1C2=C(C=CC=N2)C=N1

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 7-aza indazole (250 mg, 2.1 mmol) and ethyl bromoacetate (0.47 mL, 4.2 mmol) in DMF (8 mL) was added K2CO3 (1.16 gm, 8.4 mmol) and the resulting mixture stirred at 70° C. for 16 hours. The reaction mixture was cooled to room temperature and diluted with ethyl acetate (20 mL). The organic layer was washed with water (2×5 mL), brine (5 mL), dried over sodium sulphate, filtered and concentrated under reduced pressure. The crude material was purified using silica gel column chromatography eluting with EtOAc:hexane 10:90 to afford the title compound as an off-white solid in 49% yield, 210 mg.
Quantity
250 mg
Type
reactant
Reaction Step One
Quantity
0.47 mL
Type
reactant
Reaction Step One
Name
Quantity
1.16 g
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step Two
Yield
49%

Synthesis routes and methods II

Procedure details

The title compound was prepared according to the method described for Preparation 93 using 1H-pyrazolo[3,4-b]pyridine and ethyl bromoacetate to afford the title compound as an off-white solid in 49% yield, 210 mg.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

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